[Nphe(1)]-nociceptin (1-13)-NH(2) is a modified peptide derived from nociceptin/orphanin FQ, which plays a significant role in pain modulation and various physiological processes. This compound is classified as a nociceptin/orphanin FQ receptor antagonist, specifically targeting the nociceptin receptor (NOP), which is a member of the G-protein-coupled receptor family. It has garnered attention for its potential therapeutic applications in pain management and other neurological disorders.
Nociceptin/orphanin FQ is an endogenous neuropeptide that binds to the NOP receptor, influencing pain perception and emotional responses. The modification of the peptide to create [Nphe(1)]-nociceptin (1-13)-NH(2) involves altering the first phenylalanine residue, enhancing its pharmacological properties. This compound is classified under peptide antagonists, specifically designed to inhibit the actions of nociceptin at its receptor.
The synthesis of [Nphe(1)]-nociceptin (1-13)-NH(2) involves several key steps:
The synthetic pathway typically employs standard coupling reagents like HBTU or DIC to facilitate amide bond formation between amino acids.
The molecular structure of [Nphe(1)]-nociceptin (1-13)-NH(2) can be described as follows:
The structural integrity is essential for its biological activity, as conformational flexibility can influence receptor binding.
The primary chemical reactions involved in the synthesis of [Nphe(1)]-nociceptin (1-13)-NH(2) include:
[Nphe(1)]-nociceptin (1-13)-NH(2) acts as an antagonist at the NOP receptor by binding competitively with nociceptin/orphanin FQ. The mechanism involves:
Studies indicate that this compound can reverse nociceptive behaviors induced by nociceptin, demonstrating its potential efficacy in pain management.
The primary applications of [Nphe(1)]-nociceptin (1-13)-NH(2) include:
The nociceptin/orphanin FQ (N/OFQ) peptide receptor system represents the fourth member of the opioid receptor family, discovered through reverse pharmacology approaches in the mid-1990s. The receptor, initially termed opioid receptor-like 1 (ORL1), exhibited high structural homology with classical opioid receptors (∼60% sequence identity in transmembrane domains) but did not bind traditional opioid ligands with high affinity [2] [7]. Its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, was isolated simultaneously from brain extracts and identified as the natural agonist for this orphan receptor [1] [7]. The International Union of Basic and Clinical Pharmacology (IUPHAR) later designated this system as the nociceptin opioid peptide (NOP) receptor and its ligand (N/OFQ) to standardize nomenclature [2].
Functionally, the N/OFQ-NOP receptor system modulates diverse physiological processes including nociception, anxiety, learning and memory, reward processing, and gastrointestinal motility. Unlike classical opioids, N/OFQ often counteracts opioid-mediated analgesia when administered centrally, earning it the designation "anti-opioid" peptide [7]. This complex pharmacology highlighted the need for selective pharmacological tools to delineate NOP receptor functions. Early ligands included non-selective sigma receptor ligands (e.g., carbetapentane) and partial agonists like [Phe¹ψ(CH²-NH)Gly²]nociceptin(1-13)NH², but these exhibited inadequate selectivity or residual agonist activity [1] [3]. The development of [Nphe¹]nociceptin(1-13)NH² addressed this critical gap as the first potent, selective, and competitive NOP receptor antagonist devoid of intrinsic agonist activity [1] [3].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3